1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE
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Overview
Description
1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of pyridinylpiperazines These compounds are characterized by a pyridine ring linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method includes the reaction of 4-pyridin-2-yl-piperazine with a suitable pyrrolidine derivative under controlled conditions. The reaction often requires the use of solvents such as dichloromethane and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: Another pyridinylpiperazine derivative with different functional groups.
3-(4-Pyridin-2-yl-piperazin-1-yl)-propionic acid: A related compound with a propionic acid group instead of a pyrrolidine-2,5-dione.
Uniqueness
1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring, piperazine ring, and pyrrolidine-2,5-dione moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-7-16(8-6-15)24-19(25)14-17(20(24)26)22-10-12-23(13-11-22)18-4-2-3-9-21-18/h2-9,17H,10-14H2,1H3 |
InChI Key |
FNSYNEITSVRIPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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